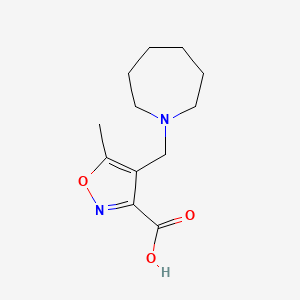

4-(azepan-1-ylmethyl)-5-methylisoxazole-3-carboxylic acid

Descripción

4-(Azepan-1-ylmethyl)-5-methylisoxazole-3-carboxylic acid (CAS: 893750-11-3) is an isoxazole derivative featuring a seven-membered azepane ring linked via a methylene group to the 4-position of the isoxazole core. Its molecular weight is 201.17 g/mol, and it is typically synthesized through nucleophilic substitution reactions involving azepane and halogenated isoxazole precursors .

Propiedades

IUPAC Name |

4-(azepan-1-ylmethyl)-5-methyl-1,2-oxazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O3/c1-9-10(11(12(15)16)13-17-9)8-14-6-4-2-3-5-7-14/h2-8H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFKKRPOPMAWEBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C(=O)O)CN2CCCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50586167 | |

| Record name | 4-[(Azepan-1-yl)methyl]-5-methyl-1,2-oxazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50586167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

893750-11-3 | |

| Record name | 4-[(Azepan-1-yl)methyl]-5-methyl-1,2-oxazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50586167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

General Synthetic Strategy Overview

The synthesis of 4-(azepan-1-ylmethyl)-5-methylisoxazole-3-carboxylic acid generally proceeds via the following key stages:

- Step 1: Preparation of 5-methylisoxazole-3-carboxylic acid or its ester derivatives.

- Step 2: Activation of the carboxylic acid group to a reactive intermediate such as an acid chloride.

- Step 3: Introduction of the azepan-1-ylmethyl substituent via nucleophilic substitution or amidation.

- Step 4: Purification and isolation of the target compound.

This approach is consistent with known methods for functionalizing isoxazole carboxylic acids and installing nitrogen-containing heterocycles.

Preparation of 5-Methylisoxazole-3-carboxylic Acid Derivatives

The precursor 5-methylisoxazole-3-carboxylic acid or its esters are commonly synthesized by cyclization reactions involving β-ketoesters and hydroxylamine salts.

Example Process (Adapted from Related Isoxazole Syntheses):

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| (a) | React ethylacetoacetate, triethylorthoformate, and acetic anhydride at 75–150 °C | Formation of ethyl ethoxymethyleneacetoacetic ester |

| (b) | Treat with sodium acetate and hydroxylamine sulfate at −20 to 10 °C | Cyclization to ethyl-5-methylisoxazole-3-carboxylate |

| (c) | Hydrolysis with strong acid | Conversion to 5-methylisoxazole-3-carboxylic acid |

This method, although described for 5-methylisoxazole-4-carboxylic acid in patent literature, is adaptable for the 3-carboxylic acid isomer and provides high purity intermediates with minimized by-products by using hydroxylamine sulfate instead of hydrochloride salts.

Activation of Carboxylic Acid to Acid Chloride

The isolated 5-methylisoxazole-3-carboxylic acid is converted to its acid chloride using reagents such as thionyl chloride (SOCl2) under controlled temperature conditions (typically 0–50 °C). This step facilitates subsequent nucleophilic substitution.

| Parameter | Typical Conditions |

|---|---|

| Reagent | Thionyl chloride (SOCl2) |

| Temperature | 0–50 °C |

| Reaction Time | 1–3 hours |

| Solvent | Anhydrous solvent (e.g., dichloromethane) |

The acid chloride intermediate is generally isolated or used in situ for the next step.

Introduction of Azepan-1-ylmethyl Group

The azepan-1-ylmethyl substituent is introduced by reacting the acid chloride with azepane derivatives or azepan-1-ylmethyl amines. This nucleophilic substitution or amidation reaction proceeds under mild conditions to avoid decomposition.

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| (a) | React 5-methylisoxazole-3-carbonyl chloride with azepan-1-ylmethylamine or azepane in presence of base (e.g., triethylamine) | Formation of this compound |

The reaction temperature is maintained between 0 °C and 50 °C to optimize yield and purity. Vigorous stirring and controlled addition rates minimize by-product formation.

Purification and Characterization

The crude product is purified by extraction, crystallization, or chromatography to achieve high purity (typically >95%). Analytical methods such as HPLC, NMR, and mass spectrometry confirm the structure and purity.

Summary Table of Preparation Steps

| Step No. | Description | Reagents/Conditions | Key Notes |

|---|---|---|---|

| 1 | Synthesis of ethyl-5-methylisoxazole-3-carboxylate | Ethylacetoacetate, triethylorthoformate, acetic anhydride, hydroxylamine sulfate, sodium acetate; 75–150 °C, then −20 to 10 °C | Use hydroxylamine sulfate to reduce isomeric impurities |

| 2 | Hydrolysis to 5-methylisoxazole-3-carboxylic acid | Strong acid (e.g., HCl) | Crystallization step improves purity |

| 3 | Conversion to acid chloride | Thionyl chloride, 0–50 °C | Acid chloride intermediate formation |

| 4 | Coupling with azepan-1-ylmethylamine | Azepan-1-ylmethylamine, triethylamine, 0–50 °C | Controlled addition and stirring critical |

| 5 | Purification | Extraction, crystallization, chromatography | Achieves >95% purity |

Research Findings and Optimization Notes

- Using hydroxylamine sulfate instead of hydrochloride salts in the cyclization step significantly reduces isomeric impurities and by-products, improving the clarity of the reaction mixture and overall yield.

- Reverse addition techniques and temperature control during amidation minimize by-product formation such as CATA (a known impurity in related syntheses).

- The choice of base and solvent during the coupling step influences the dispersion of reactants and reaction kinetics, affecting purity and yield.

- Purification steps such as crystallization from appropriate solvents ensure high-quality API suitable for further applications.

Análisis De Reacciones Químicas

4-(azepan-1-ylmethyl)-5-methylisoxazole-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions often involve reagents like lithium aluminum hydride.

Substitution: Common reagents for substitution reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used .

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

-

Melanocortin Receptor Modulation:

- Compounds similar to 4-(azepan-1-ylmethyl)-5-methylisoxazole-3-carboxylic acid have been investigated for their ability to modulate melanocortin receptors, particularly the melanocortin-5 receptor (MC5R). This receptor is implicated in various physiological processes, including energy homeostasis and inflammation .

- Neuroprotective Agents:

- Antidepressant Activity:

Case Studies and Findings

-

Study on MC5R Activity:

A patent describes the efficacy of compounds structurally related to this compound in modulating MC5R activity, suggesting potential therapeutic applications in obesity and metabolic disorders . -

Neuroprotective Effects:

In vitro studies have demonstrated that isoxazole derivatives can protect neuronal cells from oxidative stress, indicating their potential use in neuroprotection strategies against conditions like Alzheimer's disease .

Mecanismo De Acción

The mechanism of action of 4-(azepan-1-ylmethyl)-5-methylisoxazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. The pathways involved in these interactions are complex and depend on the specific biological context .

Comparación Con Compuestos Similares

Structural Analogues with Varied Heterocyclic Substituents

Pyrrolidine Derivatives

- 5-Methyl-4-(pyrrolidin-1-ylmethyl)isoxazole-3-carboxylic acid (CAS: 893750-02-2): This analog replaces the azepane ring with a five-membered pyrrolidine. However, the reduced lipophilicity (compared to azepane) may limit membrane permeability .

Imidazole Derivatives

- 4-((1H-Imidazol-1-yl)methyl)-5-methylisoxazole-3-carboxylic acid (CAS: 893751-88-7):

Substitution with an imidazole introduces hydrogen-bonding capability via the NH group. This modification is advantageous for targeting enzymes or transporters requiring polar interactions, as seen in inhibitors of the System xc− transporter .

Pyrazole Derivatives

- 5-Methyl-4-(1H-pyrazol-1-ylmethyl)isoxazole-3-carboxylic acid :

The pyrazole group offers two adjacent nitrogen atoms for coordination, improving binding to metalloproteins. However, increased polarity may reduce bioavailability compared to azepane-containing analogs .

Hydrazone-Based Isoxazole Derivatives

Compounds such as ethyl 4-((E)-1-(2-hydroxybenzoyl-hydrozono)ethyl)-5-methylisoxazole-3-carboxylic acid (CAS: N/A) exhibit hydrazone moieties. Key findings include:

- Hydrogen-Bonding Enhancement : The presence of an aryl hydroxyl group (e.g., 2-hydroxybenzoyl) significantly boosts inhibitory activity against the System xc− transporter (IC50 ~10 µM), comparable to reference inhibitors like NEIH .

- Larger Aromatic Groups : Derivatives with naphthyl substituents (e.g., compound 4 in ) show moderate activity, suggesting that extended π-systems enhance hydrophobic interactions with transporter pockets .

Ring-Closure Avoidance :

The azepane substituent in the target compound prevents cyclization to pyridazinones, a common issue in hydrazone analogs that reduces bioactivity .

Actividad Biológica

4-(azepan-1-ylmethyl)-5-methylisoxazole-3-carboxylic acid (CAS No. 893750-11-3) is a compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article provides an in-depth examination of its biological properties, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a unique isoxazole ring, which is known for its biological activity. The molecular formula is , indicating the presence of nitrogen and oxygen functionalities that may contribute to its reactivity and interaction with biological targets.

Research indicates that this compound may act through several mechanisms:

- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, potentially impacting metabolic pathways.

- Receptor Modulation : It may interact with various receptors in the central nervous system, leading to neuropharmacological effects.

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for further exploration in infectious disease treatment.

Biological Activity Data

A summary of the biological activities observed in various studies is presented in the following table:

| Activity | Effect | Reference |

|---|---|---|

| Enzyme Inhibition | ACE inhibitor | |

| Antimicrobial | Moderate activity against bacteria | |

| Neuropharmacological Effects | Potential anxiolytic effects |

Case Study 1: Angiotensin Converting Enzyme (ACE) Inhibition

In a study assessing the ACE inhibitory activity of derivatives related to this compound, it was found that modifications to the carboxylic acid group significantly enhanced potency. The compound exhibited an IC50 value comparable to established ACE inhibitors, indicating potential for hypertension management .

Case Study 2: Antimicrobial Screening

A series of tests conducted on the compound revealed moderate antimicrobial activity against Gram-positive bacteria. The results suggest that structural modifications could enhance its efficacy as an antibiotic agent .

Research Findings

Recent investigations have focused on optimizing the synthesis and enhancing the biological activity of this compound. Key findings include:

- Synthesis Improvements : Enhanced synthetic routes have been developed to increase yield and purity, facilitating more extensive biological testing.

- Structure-Activity Relationship (SAR) : Studies have shown that variations in substituents on the isoxazole ring can lead to significant changes in biological activity, underscoring the importance of SAR in drug development .

Q & A

Q. Q1: What are the recommended synthetic routes for preparing 4-(azepan-1-ylmethyl)-5-methylisoxazole-3-carboxylic acid, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of isoxazole derivatives typically involves cyclization or functionalization of pre-existing isoxazole cores. For example:

- Core Formation : Start with 5-methylisoxazole-3-carboxylic acid (CAS 3405-77-4) , then introduce the azepane moiety via alkylation or reductive amination.

- Optimization : Use sodium acetate as a base and reflux in acetic acid to promote coupling reactions, as demonstrated in analogous isoxazole syntheses (e.g., 3-formyl-indole coupling) . Monitor reaction progress via TLC or HPLC, and purify via recrystallization (DMF/acetic acid mixtures) .

Q. Q2: How should researchers characterize this compound’s purity and structural integrity?

Methodological Answer:

- Analytical Techniques :

- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) for purity assessment .

- FTIR : Confirm functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹, isoxazole ring vibrations at 1600–1500 cm⁻¹) .

- NMR : Key signals include the isoxazole proton (δ 6.2–6.5 ppm) and azepane methylene protons (δ 2.5–3.0 ppm) .

Advanced Research Questions

Q. Q3: What strategies are effective for resolving contradictions in reported solubility or stability data for this compound?

Methodological Answer:

- Solubility Conflicts : Test solubility in DMSO, ethanol, and aqueous buffers (pH 2–9) under controlled conditions (25°C, 40°C). For example, notes that related isoxazoles require storage at 0–6°C to prevent degradation .

- Stability Studies : Conduct accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC monitoring. If discrepancies persist, validate via mass spectrometry to detect degradation products (e.g., hydrolysis of the azepane ring) .

Q. Q4: How can researchers design experiments to evaluate this compound’s bioactivity, such as enzyme inhibition or receptor binding?

Methodological Answer:

- Target Selection : Prioritize kinases or GPCRs, as isoxazole derivatives often modulate these targets (e.g., MAPK inhibition reported for structurally similar compounds) .

- Assay Design :

- Use fluorescence polarization assays for binding affinity (IC₅₀ determination).

- Pair with cytotoxicity screening (e.g., MTT assay on HEK-293 or HeLa cells) to assess selectivity .

- Positive Controls : Compare against known inhibitors (e.g., Leflunomide for isoxazole-based kinase modulation) .

Q. Q5: What advanced analytical methods are suitable for studying metabolic pathways of this compound?

Methodological Answer:

- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and analyze via LC-MS/MS. Look for phase I metabolites (e.g., hydroxylation at the azepane ring) .

- Isotope Labeling : Synthesize a deuterated analog (e.g., methyl-d₃ groups) to track metabolic stability, as shown for methyl jasmonate-d₅ .

Data Contradiction and Validation

Q. Q6: How should conflicting data on melting points or spectral profiles be addressed?

Methodological Answer:

- Reproducibility Checks : Replicate synthesis and characterization under standardized conditions (e.g., heating rate 1°C/min for mp determination) .

- Cross-Validation : Compare NMR data with computational predictions (DFT calculations for ¹³C chemical shifts) . For example, reports mp 168–170°C for 5-methylisoxazole-3-carboxylic acid, while derivatives may vary due to substituent effects .

Safety and Handling

Q. Q7: What safety protocols are critical when handling this compound in a laboratory setting?

Methodological Answer:

- PPE : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Conduct reactions in fume hoods to prevent inhalation of aerosols, as recommended for structurally related isoxazoles .

- Spill Management : Neutralize acidic spills with sodium bicarbonate and adsorb using vermiculite .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.